2-(4-Fluoroanilino)nicotinic acid
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Overview
Description
2-(4-Fluoroanilino)nicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.214.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluoroanilino)nicotinic acid is likely similar to that of niacin, also known as vitamin B3 . Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in cellular metabolism . These coenzymes participate in redox reactions catalyzed by various enzymes, playing a vital role in energy production and other metabolic processes .
Mode of Action
This compound, like niacin, is expected to interact with its targets by being metabolized into NAD and NADP . These coenzymes act as electron donors or acceptors in redox reactions, facilitating various metabolic processes . Niacin also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving NAD and NADP. These coenzymes participate in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . They are essential for the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
Niacin is readily absorbed and distributed throughout the body, and it’s metabolized primarily in the liver . Its bioavailability is generally high, although this can vary depending on the specific formulation and route of administration .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. These effects include increased energy production, improved lipid metabolism, and potential neuroprotective effects . .
Action Environment
The action of this compound, like that of most drugs, can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic factors. For example, the degradation of similar compounds, such as 4-fluoroaniline and 2,4-difluoroaniline, has been shown to be influenced by the specific microbial community present
Biochemical Analysis
Biochemical Properties
2-(4-Fluoroanilino)nicotinic acid, like its parent compound nicotinic acid, is likely to participate in biochemical reactions as a precursor to the coenzymes NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
While specific cellular effects of this compound are not well-documented, we can infer from the properties of nicotinic acid that it may influence cell function. Nicotinic acid and its derivatives have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in numerous metabolic reactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on related compounds suggest that the effects of such compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in the metabolic pathways related to the synthesis of NAD and NADP, given its structural similarity to nicotinic acid . These pathways involve various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Studies on nicotinic acid suggest that it is transported into cells via specific transporters .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a precursor to NAD and NADP, it is likely to be found in areas of the cell where these coenzymes are synthesized or utilized .
Preparation Methods
The synthesis of 2-(4-Fluoroanilino)nicotinic acid can be achieved through several methods. One environmentally friendly approach involves the amination of 2-chloronicotinic acid with appropriate amines under catalyst- and solvent-free conditions. This method is operationally simple, safer, and more environmentally benign, producing excellent yields in a short reaction time . Another method involves the Ullman reaction, which requires a stoichiometric amount of copper reagent and a non-green solvent, resulting in average yields .
Chemical Reactions Analysis
2-(4-Fluoroanilino)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, para-toluenesulfonic acid, and copper reagents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the amination of 2-chloronicotinic acid with appropriate amines can produce this compound derivatives .
Scientific Research Applications
In chemistry, it serves as a central core for synthesizing a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, and antitumor properties . In biology and medicine, it has been studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID) and its ability to inhibit COX-1 and COX-2 enzymes . Additionally, it has applications in the industry as a precursor for synthesizing other valuable compounds.
Comparison with Similar Compounds
2-(4-Fluoroanilino)nicotinic acid can be compared with other similar compounds, such as 2-(4-fluorophenyl)amino)nicotinic acid and 2-(4-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
IUPAC Name |
2-(4-fluoroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEJKLHNOMZKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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